![molecular formula C16H18FN3O4S2 B2748240 4-fluoro-2-methyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzenesulfonamide CAS No. 2034489-62-6](/img/structure/B2748240.png)
4-fluoro-2-methyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 4-fluoro-2-methyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzenesulfonamide is an organic molecule with unique structural features and significant potential applications in various scientific fields. The incorporation of fluorine and benzenesulfonamide groups in its structure imparts specific chemical properties, making it useful in medicinal chemistry, material science, and potentially as a biological probe.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-2-methyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzenesulfonamide involves multiple steps:
Formation of the benzenesulfonamide precursor: : This typically involves sulfonylation reactions using sulfonyl chlorides and corresponding amines under basic conditions.
Introduction of the fluorine and methyl groups: : Fluorination can be achieved using electrophilic fluorinating agents, while methyl groups can be added through alkylation reactions using methyl halides.
Coupling with the benzo[c][1,2,5]thiadiazole moiety: : This step involves the formation of a C-N bond, usually via nucleophilic substitution or amide coupling reactions using coupling reagents like EDCI or DCC.
Industrial Production Methods
Scaling up to industrial production would necessitate optimization of reaction conditions, such as temperature, solvent choice, and catalyst use, to ensure high yield and purity. Continuous flow reactors and other modern techniques can be employed to streamline the synthesis process and improve efficiency.
化学反应分析
Types of Reactions
Oxidation: : The compound can undergo oxidative reactions, especially at the methyl and benzenesulfonamide groups, forming corresponding sulfoxides or sulfonic acids.
Reduction: : Reduction of the benzo[c][1,2,5]thiadiazole moiety can yield amines, which may further participate in condensation reactions.
Substitution: : Electrophilic aromatic substitution is possible, particularly at positions activated by the sulfonamide group.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents such as KMnO4 or PCC under mild conditions.
Reduction: : Reducing agents like LiAlH4 or catalytic hydrogenation.
Substitution: : Reagents like halogens or nitration mixtures under controlled conditions.
Major Products Formed
Oxidation: : Sulfonic acids, sulfoxides.
Reduction: : Corresponding amines and reduced thiadiazole derivatives.
Substitution: : Halogenated or nitrated derivatives.
科学研究应用
Chemistry
As a building block: : For the synthesis of more complex organic molecules.
In catalysis: : As a ligand or a catalyst due to its unique electronic properties.
Biology
As a probe: : For studying enzyme activity or protein interactions.
As an inhibitor: : Potential use in inhibiting specific biological pathways.
Medicine
Drug design:
Diagnostic tools: : Could be used in imaging techniques owing to its specific binding properties.
Industry
Material science: : As a component in the development of new materials with unique electronic or optical properties.
Agrochemicals: : Potential use in the development of new pesticides or herbicides.
作用机制
The mechanism by which this compound exerts its effects can vary:
Molecular Targets: : The sulfonamide group can interact with biological molecules such as enzymes or receptors, potentially inhibiting or modifying their activity.
Pathways Involved: : Fluorinated compounds often interact with metabolic pathways differently than non-fluorinated analogs, due to the strong electronegativity and small size of fluorine.
相似化合物的比较
Similar Compounds
4-chloro-2-methyl-N-(2-(3-methylbenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzenesulfonamide: : Similar in structure but with chlorine instead of fluorine.
4-fluoro-2-methyl-N-(2-ethylbenzenesulfonamide): : Lacks the thiadiazole moiety, changing its chemical and biological properties.
Uniqueness
The presence of both fluorine and the benzo[c][1,2,5]thiadiazole moiety gives this compound unique electronic properties, potentially enhancing its binding affinity and specificity in biological systems.
Compared to its analogs, this compound might offer better pharmacokinetic properties due to the fluorine atom, which often improves metabolic stability and bioavailability.
There you go—a comprehensive dive into the world of 4-fluoro-2-methyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzenesulfonamide. It’s certainly a mouthful but packed with potential!
属性
IUPAC Name |
4-fluoro-2-methyl-N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O4S2/c1-12-11-13(17)7-8-16(12)25(21,22)18-9-10-20-15-6-4-3-5-14(15)19(2)26(20,23)24/h3-8,11,18H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRININHYYRIVDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NCCN2C3=CC=CC=C3N(S2(=O)=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
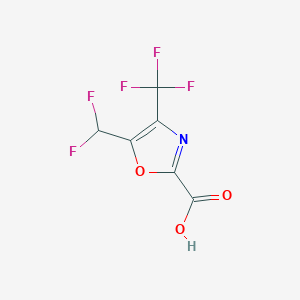
![N-[(4-Bromo-1,2-thiazol-5-yl)methyl]-1-(2-ethyl-1,3-oxazol-4-yl)methanamine](/img/structure/B2748160.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}acetamide](/img/structure/B2748162.png)
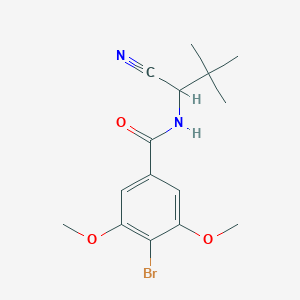
![4,4,4-Trifluoro-1-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)butan-1-one](/img/structure/B2748166.png)
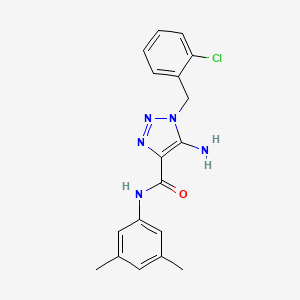
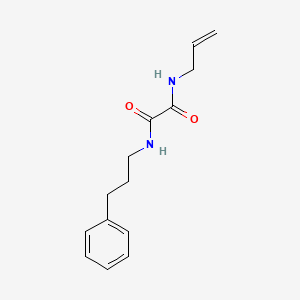
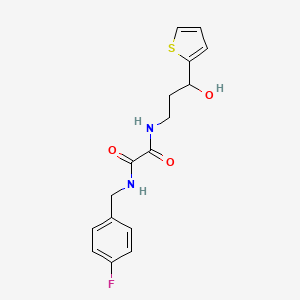
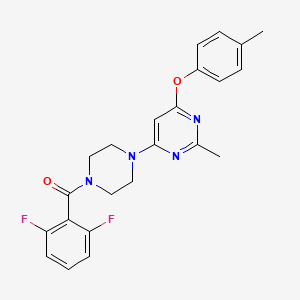
![4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1H-1,2,3-triazol-5-amine](/img/structure/B2748172.png)
![N-(3,4-dimethoxyphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/new.no-structure.jpg)
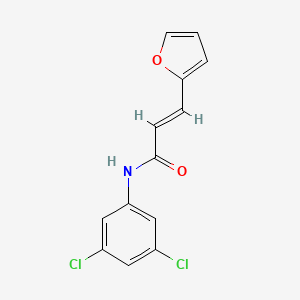
![3-(4-Bromophenyl)-6-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2748176.png)
![N'-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}-N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide](/img/structure/B2748177.png)
